Tetrakis(dimethylamino)vanadium

Beschreibung

Eigenschaften

IUPAC Name |

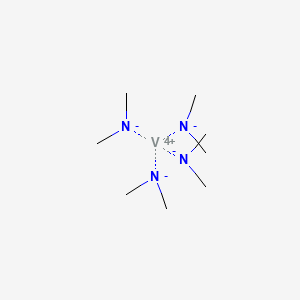

dimethylazanide;vanadium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZAXLZULBBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

-

Molar Ratio : A 1:4 molar ratio of VCl₄ to LiNMe₂ ensures complete substitution of chloride ligands.

-

Solvents : Hexane, tetrahydrofuran (THF), or toluene are used under inert atmospheres (argon/nitrogen) to prevent hydrolysis.

-

Temperature : Reactions are conducted at low temperatures (−20°C to 0°C) to control exothermicity, followed by gradual warming to room temperature.

Purification and Yield

-

Filtration : By-product lithium chloride (LiCl) is removed via filtration under inert conditions.

-

Distillation : The crude product is distilled under reduced pressure (1–4 mmHg) at 120–160°C to isolate V(NMe₂)₄ as a greenish-black liquid.

-

Yield : Typical yields range from 40% to 70%, influenced by solvent choice and distillation efficiency.

Alternative Synthesis via Amine Elimination

Vanadium oxytrichloride (VOCl₃) serves as an alternative starting material, reacting with excess dimethylamine (HNMe₂) in the presence of reducing agents. This method is less common but avoids using lithium reagents.

Procedure

Challenges

-

Purity Issues : Residual chlorine and incomplete reduction often necessitate repetitive distillation.

-

Scalability : Higher costs and lower yields compared to LiNMe₂-based methods limit industrial adoption.

Comparative Analysis of Synthetic Routes

| Parameter | LiNMe₂ Route | Amine Elimination Route |

|---|---|---|

| Starting Material | VCl₄ | VOCl₃ + HNMe₂ |

| By-products | LiCl | HCl |

| Yield | 40–70% | 30–50% |

| Purity (V Content) | 17.15–23.1 wt% | 17–20 wt% |

| Scalability | High | Moderate |

| Key Reference |

Physical and Chemical Properties

Thermal Stability

Structural Characteristics

Practical Challenges and Mitigation Strategies

Air and Moisture Sensitivity

Purification Difficulties

-

Solid-State Issues : High melting point (47°C) complicates liquid handling; solutions in hexane/THF are preferred.

-

Impurity Removal : Redistillation under high vacuum reduces chlorine residues (<60 ppm).

Industrial and Research Applications

Thin-Film Deposition

Analyse Chemischer Reaktionen

Tetrakis(dimethylamino)vanadium undergoes various chemical reactions, including:

Substitution: The dimethylamino ligands can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include water (H₂O) and ozone (O₃) for oxidation processes . The major products formed from these reactions are typically vanadium oxides, which have significant applications in various fields .

Wissenschaftliche Forschungsanwendungen

Thin Film Deposition

1.1 Atomic Layer Deposition (ALD)

Tetrakis(dimethylamino)vanadium is primarily utilized as a precursor in the atomic layer deposition (ALD) of vanadium oxide (VOx) thin films. The process involves using V(dma)₄ alongside water vapor or ozone as coreactants. This method allows for the deposition of high-quality VOx films at low temperatures (50–200 °C), which are crucial for electronic applications such as organic field-effect transistors (OFETs). The films produced are noted for their purity, smoothness, and amorphous nature, which can be crystallized through post-deposition annealing .

1.2 MOCVD and ALD Methods

The compound is also explored as a precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of vanadium nitride and vanadium oxynitride films. These films are essential in semiconductor applications due to their electrical properties . The ability of V(dma)₄ to remain stable at room temperature while providing a high vapor pressure makes it suitable for these deposition techniques, overcoming limitations associated with other vanadium precursors like vanadium tetrachloride .

Catalysis

This compound has been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various chemical reactions positions it as a potential catalyst in the production of fine chemicals and pharmaceuticals. The specific mechanisms and efficiencies of these catalytic processes are subjects of ongoing research, indicating a promising area for future industrial applications.

Pharmaceutical Applications

Recent studies have indicated potential pharmacological applications of vanadium compounds, including this compound. Research into vanadium complexes has shown that they may possess antidiabetic and anticancer properties. For instance, vanadium-quercetin complexes have demonstrated significant biological activity, suggesting that V(dma)₄ could be explored further for therapeutic uses . The pharmacokinetics of vanadium compounds, including their absorption and excretion profiles, are critical areas of study that could enhance our understanding of their medicinal potential .

- ALD of Vanadium Oxide Films : A comprehensive study demonstrated the successful deposition of VOx using V(dma)₄, highlighting its effectiveness at low temperatures and the quality of the resulting films .

- Vanadium-Quercetin Complexes : Research on these complexes has shown promising results regarding their antioxidant properties and potential therapeutic effects against diabetes and cancer, warranting further investigation into their mechanisms .

Wirkmechanismus

The mechanism by which tetrakis(dimethylamino)vanadium exerts its effects primarily involves its role as a precursor in the deposition of vanadium oxide films. During the ALD process, the compound decomposes at elevated temperatures, releasing vanadium atoms that react with co-reactants such as water or ozone to form vanadium oxide layers . The molecular targets and pathways involved include the surface reactions between the vanadium precursor and the co-reactants, leading to the formation of smooth and amorphous vanadium oxide films .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrakis-Amino Vanadium Compounds

Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Key Ligand Features |

|---|---|---|---|---|---|

| TDMAV | V[N(CH₃)₂]₄ | 227.25 | Dark solid | 55–60 | Four dimethylamino ligands |

| TDEAV (Tetrakis(diethylamino)vanadium) | V[N(CH₂CH₃)₂]₄ | 339.46 | Green liquid | N/A | Four diethylamino ligands |

| TEMAV (Tetrakis(ethylmethylamino)vanadium) | V[N(CH₃)(CH₂CH₃)]₄ | 283.35 | Dark green liquid | N/A | Mixed ethyl/methyl ligands |

- TDMAV vs. TDEAV : Replacing methyl with ethyl groups in TDEAV increases molecular weight and alters physical state (liquid vs. solid). The bulkier ethyl ligands reduce volatility, impacting ALD process temperatures .

- TDMAV vs. TEMAV : TEMAV’s mixed ethyl/methyl ligands enhance solubility and lower viscosity compared to TDMAV, facilitating liquid-phase handling in ALD systems .

ALD Performance and Film Properties

Deposition Parameters

| Compound | Coreactant | Temperature Range (°C) | Film Type | Post-Deposition Treatment |

|---|---|---|---|---|

| TDMAV | H₂O, O₃ | 50–200 | Amorphous VOx | Annealing (550–600°C) |

| TDEAV | H₂S | 100–225 | VₓSᵧ | None reported |

| TEMAV | O₃ | 50–300 | Crystalline VO₂ | None required |

- TDMAV produces high-purity amorphous VOx films but requires high-temperature annealing for crystallization, which may induce stress or defects .

- TDEAV enables low-temperature ALD of vanadium sulfide (VₓSᵧ) using H₂S, expanding applications in energy storage (e.g., nanotubular supercapacitors) .

- TEMAV forms crystalline VO₂ films directly at lower temperatures (≤300°C), advantageous for thermochromic coatings without post-annealing .

Film Characteristics

- Electrical Conductivity : TEMAV-derived VO₂ films show superior metal-insulator transition properties compared to TDMAV’s annealed VO₂, attributed to better crystallinity .

- Surface Morphology : TDMAV’s films are smoother (RMS roughness <1 nm) than TDEAV’s VₓSᵧ films, critical for optoelectronic applications .

Thermal Stability and Reactivity

- TDMAV : Decomposes above 160°C, limiting high-temperature ALD processes. Ideal for low-temperature, self-limiting growth .

- TDEAV : Stable up to 225°C with H₂S, suitable for vanadium sulfide synthesis .

- TEMAV : Exhibits higher thermal stability, enabling deposition up to 300°C for direct crystalline VO₂ formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.